5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Hydrophobicity Solid-Phase Peptide Synthesis Peptidomimetic Design

5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid (CAS 1694359-63-1) is an Fmoc-protected gamma-amino acid derivative with a cyclohexyl substituent at the delta position. It belongs to the class of non-proteinogenic amino acid building blocks employed in solid-phase peptide synthesis (SPPS) for peptidomimetic design.

Molecular Formula C26H31NO4
Molecular Weight 421.537
CAS No. 1694359-63-1
Cat. No. B2416223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
CAS1694359-63-1
Molecular FormulaC26H31NO4
Molecular Weight421.537
Structural Identifiers
SMILESC1CCC(CC1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H31NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)
InChIKeyYQEZGSBWPFQVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic Acid: Key Procurement-Quality Data for a Specialized Fmoc-Amino Acid Building Block


5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid (CAS 1694359-63-1) is an Fmoc-protected gamma-amino acid derivative with a cyclohexyl substituent at the delta position. It belongs to the class of non-proteinogenic amino acid building blocks employed in solid-phase peptide synthesis (SPPS) for peptidomimetic design [1]. The compound serves as a deoxy analogue of Fmoc-ACHPA, lacking the 3-hydroxyl group present in the well-known statine-based transition-state mimic Fmoc-(3S,4S)-ACHPA-OH [2]. Its structural features—a cyclohexyl group, a gamma-amino backbone, and an Fmoc protecting group—position it as a candidate for applications requiring increased hydrophobicity, altered hydrogen-bonding capacity, and non-canonical backbone geometry in synthetic peptides [1].

Why Generic Fmoc-Amino Acid Substitution Fails: The Case for 5-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic Acid


Generic interchange of Fmoc-amino acids within a peptide synthesis workflow disregards critical physicochemical differences that directly impact coupling efficiency, solubility, and final peptide conformation [1]. This compound differs from simpler Fmoc-alkyl amino acids by its cyclohexyl side chain, from Fmoc-ACHPA by its absence of a 3-hydroxyl group, and from standard alpha-amino acids by its gamma-amino backbone placement [2][3]. Each of these structural differences translates into measurable disparities in logP, hydrogen-bond donor/acceptor counts, and backbone flexibility—parameters that govern partitioning between organic and aqueous phases during purification, site-specific coupling kinetics, and the secondary structure propensity of the resulting peptide [1]. The quantitative evidence below demonstrates that substitution with a structurally related but physicochemically distinct analogue can alter crucial properties by up to 1 logP unit, representing an approximate tenfold change in partition coefficient [1][3].

5-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic Acid: Head-to-Head Quantitative Differentiation Evidence


Hydrophobicity Differentiation: XLogP3 6.1 vs. 5.1 for Fmoc-ACHPA—A 10-Fold Difference in Computed Partition Coefficient

The target compound exhibits a computed XLogP3-AA value of 6.1, compared to 5.1 for Fmoc-(3S,4S)-ACHPA-OH and 5.8 for Fmoc-Cha-OH, indicating substantially higher hydrophobicity [1][2][3]. This difference arises from the absence of the 3-hydroxyl group present in Fmoc-ACHPA. The 1.0 logP unit increase relative to Fmoc-ACHPA corresponds to an approximate tenfold greater preference for the organic phase, directly influencing solubility in organic solvents, reversed-phase HPLC retention, and membrane-like partitioning.

Hydrophobicity Solid-Phase Peptide Synthesis Peptidomimetic Design

Hydrogen-Bond Capacity Reduction: 2 HBD / 4 HBA vs. 3 HBD / 5 HBA for Fmoc-ACHPA—Altered Intermolecular Interaction Potential

The target compound possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), while Fmoc-ACHPA possesses 3 HBD and 5 HBA due to its additional 3-hydroxyl group [1][2]. This reduction in hydrogen-bonding capacity decreases the potential for intermolecular hydrogen-bond networks, which can reduce aggregation during solid-phase peptide synthesis and diminish undesired side reactions such as aspartimide formation.

Hydrogen Bonding Peptide Coupling Efficiency Aggregation Propensity

Stereochemical Composition: Unspecified (Racemic/Diastereomeric Mixture) vs. Enantiopure (3S,4S) in Fmoc-ACHPA—Impact on Diastereoselectivity and Cost

The InChIKey of the target compound (YQEZGSBWPFQVLX-UHFFFAOYSA-N) lacks stereochemical specification, indicating an unspecified stereochemical composition likely racemic or diastereomeric mixture [1]. In contrast, Fmoc-ACHPA bears the specific stereochemistry (3S,4S) as indicated by its InChIKey (NTQQMWZNOTYXHU-ZEQRLZLVSA-N) [2]. This distinction directly impacts diastereomeric purity of downstream peptide products and also correlates with a lower procurement cost: the target compound is listed at approximately $90 per gram at 95% purity, whereas Fmoc-(3S,4S)-ACHPA-OH is listed at approximately $5,809 per gram at 99% purity [3].

Stereochemistry Diastereomeric Purity Procurement Cost

Backbone Regioisomerism: Gamma-Amino Acid vs. Alpha-Amino Acid (Fmoc-Cha-OH)—Altered Peptide Backbone Geometry and Protease Resistance Potential

The target compound is a gamma-amino acid (amino group at C4 relative to the carboxylic acid), whereas Fmoc-Cha-OH is an alpha-amino acid (amino group at C2) [1][2]. This regioisomerism yields a three-carbon spacing between the amino and carboxyl termini in the target versus a single-carbon spacing in Fmoc-Cha-OH. The difference in backbone length is reflected in the measured molecular weight: 421.5 g/mol for the target (C26H31NO4) vs. 393.5 g/mol for Fmoc-Cha-OH (C24H27NO4) [1][2].

Gamma-Amino Acid Peptide Backbone Geometry Proteolytic Stability

Rotatable Bond Count: 9 Rotatable Bonds vs. 7 for Fmoc-Cha-OH—Increased Conformational Flexibility in the Target

The target compound contains 9 rotatable bonds compared to 7 for Fmoc-Cha-OH (α-amino acid) and 9 for Fmoc-ACHPA (γ-amino acid with hydroxyl), as computed by Cactvs 3.4.8.18 [1][2][3]. The additional two rotatable bonds relative to Fmoc-Cha-OH arise from the two extra methylene units in the gamma-amino acid backbone.

Conformational Flexibility Molecular Dynamics Peptide Backbone Entropy

Best Research and Industrial Application Scenarios for 5-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic Acid Based on Quantitative Differentiation


Early-Stage Peptidomimetic Library Synthesis Requiring High Hydrophobicity and Cost Efficiency

For high-throughput peptide library construction where the goal is to maximize chemical diversity under fixed budget constraints, the target compound's XLogP3 of 6.1 (Δ = +1.0 over Fmoc-ACHPA) and significantly lower cost (~$903/g vs. ~$5,809/g for enantiopure Fmoc-ACHPA) make it a preferred choice [1][2]. Its enhanced hydrophobicity can introduce favorable interactions with hydrophobic protein binding pockets without incurring the cost premium of stereochemically pure analogues.

Design of Gamma-Amino Acid-Containing Peptides for Metabolic Stability Studies

When the research objective requires incorporation of a gamma-amino acid residue to disrupt standard alpha-peptide backbone geometry and confer resistance to proteolytic degradation, the target compound's C4-amino regioisomerism provides a three-carbon spacing that cannot be achieved with alpha-amino acids like Fmoc-Cha-OH [1]. This structural feature is critical for in vitro and in vivo stability assays where alpha-peptide motifs are susceptible to rapid enzymatic cleavage.

SPPS Optimization Studies Investigating On-Resin Aggregation and Coupling Efficiency

The target compound's reduced hydrogen-bond capacity (2 HBD, 4 HBA) relative to Fmoc-ACHPA (3 HBD, 5 HBA) makes it a valuable probe for studying on-resin aggregation phenomena during solid-phase peptide synthesis [1]. Its lower H-bond donor count may reduce inter-chain aggregation, potentially improving coupling yields in difficult sequences—a hypothesis testable by direct comparison with Fmoc-ACHPA under identical coupling conditions.

Hydrophobicity-Driven Purification Method Development in Reversed-Phase HPLC

The compound's computed XLogP3 of 6.1, combined with 9 rotatable bonds, predicts a distinct reversed-phase HPLC retention profile compared to both Fmoc-ACHPA (XLogP3 5.1) and Fmoc-Cha-OH (XLogP3 5.8) [1]. This property can be leveraged in method development for peptide purification, where the target compound serves as a hydrophobicity standard or as the hydrophobic component in a designed peptide separation protocol.

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